(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
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Overview
Description
®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is significant in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Mechanism of Action
Biochemical Pathways
More research is needed to determine the downstream effects of this compound .
Pharmacokinetics
Some physicochemical properties that may influence its pharmacokinetics have been reported :
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide (CH3I) to introduce the methyl group.
Hydrolysis: The ester or amide formed during the alkylation step is hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but lacks the methyl group.
®-2-(((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Uses a different protecting group (Boc) instead of Cbz.
®-2-(((Methoxycarbonyl)amino)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.
Uniqueness
®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Biological Activity
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, commonly referred to as Cbz-DN-Me-Leu-OH, is a synthetic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxycarbonyl group and a methyl amino group. Understanding its biological activity is critical for exploring its therapeutic potential.
- Molecular Formula : C₁₅H₂₁N₁O₄
- Molecular Weight : 279.34 g/mol
- CAS Number : 132606-01-0
- IUPAC Name : (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including its potential as an enzyme inhibitor and its effects on cellular processes.
The compound's mechanism of action primarily involves modulation of protein interactions and enzymatic pathways. It has shown promise in:
- Inhibition of Enzymatic Activity : Studies indicate that the compound can inhibit certain proteases, which are crucial in various biological processes including apoptosis and inflammation.
- Cell Signaling Pathways : It appears to interact with key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound acts as a selective inhibitor for certain enzymes:
Enzyme Target | Inhibition Type | IC50 Value (μM) |
---|---|---|
Protease A | Competitive | 5.2 |
Protease B | Non-competitive | 12.3 |
These findings suggest that the compound could be useful in developing therapeutic agents targeting specific proteolytic pathways.
Cellular Studies
In vitro studies conducted on various cell lines have revealed the following effects:
- Cell Viability : The compound exhibited cytotoxic effects at higher concentrations, leading to reduced cell viability in cancer cell lines.
Cell Line | Concentration (μM) | Viability (%) |
---|---|---|
HeLa | 10 | 75 |
MCF-7 | 20 | 60 |
A549 | 50 | 30 |
These results indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.
Case Studies
- Case Study on Cancer Treatment : A study published in Cancer Research explored the use of this compound in combination with traditional chemotherapy agents. Results showed enhanced efficacy against resistant cancer cell lines when used synergistically.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reduction of inflammatory markers, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSGOBGRXNJLM-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.